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Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)-
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Overview
Description
(4E)-2-(2-METHYLPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a trifluoromethyl group and a methylphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(2-METHYLPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-(2-methylphenyl)oxazoline with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the oxazole ring can yield dihydro derivatives with altered chemical properties.
Substitution: The trifluoromethyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which (4E)-2-(2-METHYLPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxazole ring facilitates interactions with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
(4E)-2-(2-METHYLPHENYL)-4-{[4-METHYLPHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the trifluoromethyl group, resulting in different chemical properties.
(4E)-2-(2-METHYLPHENYL)-4-{[4-CHLOROPHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in (4E)-2-(2-METHYLPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique electronic properties that enhance its binding affinity and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H12F3NO2 |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12F3NO2/c1-11-4-2-3-5-14(11)16-22-15(17(23)24-16)10-12-6-8-13(9-7-12)18(19,20)21/h2-10H,1H3/b15-10+ |
InChI Key |
DUBOBXZVOSUROP-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2 |
Origin of Product |
United States |
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